Methylergometrinine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylergometrine is an ergot alkaloid used to prevent and control uterine atony and hemorrhage before and after delivery .

Synthesis Analysis

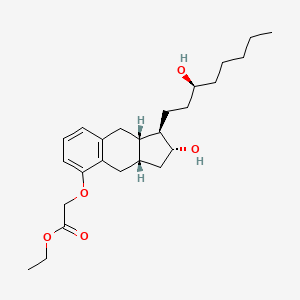

Methylergometrine is a derivative of ergonovine, a natural alkaloid from Claviceps Purpurea. The first synthesis of methylergometrine, starting from the lysergic azide, was published in 1943 . A careful NMR study was performed for the complete assignment of the 1H, 13C, and 15N NMR signals of ergometrine, methylergometrine, and their maleate salts .

Molecular Structure Analysis

Methylergometrine has a molecular formula of C20H25N3O2. Its average mass is 339.431 Da and its monoisotopic mass is 339.194672 Da . It is chemically similar to LSD, ergine, ergometrine, and lysergic acid .

Chemical Reactions Analysis

Methylergometrine has been associated with coronary spasms leading to cardiac arrest and second-degree atrioventricular block . These reactions were attributed to the temporal relation with methylergometrine injection and exclusion of other possibilities .

Physical And Chemical Properties Analysis

Methylergometrine is a semisynthetic ergot alkaloid and a derivative of ergonovine . Physical properties such as color, density, hardness, and melting and boiling points are typically used to describe substances like Methylergometrine .

作用机制

安全和危害

Methylergometrine should not be administered during delivery or labor. It should not be administered in case of allergy to ergot alkaloids (cabergoline, bromocriptine, ergotamine, etc.), severe hypertension, pre-eclampsia, eclampsia, and septicaemia . It has been associated with coronary spasms leading to cardiac arrest and second-degree atrioventricular block .

未来方向

There is a continued need for novel therapies to improve care for patients suffering from infertility . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility, leading to improved clinical outcomes, less invasive routes of administration, and decreased treatment-related side-effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Methylergometrinine can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps involve the formation of the ergoline skeleton, followed by the introduction of the methyl and amino groups.", "Starting Materials": [ "Ergotamine", "Formaldehyde", "Methylamine", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Ergotamine is converted to lysergic acid by treating with aqueous sodium hydroxide.", "Step 2: Lysergic acid is condensed with formaldehyde in the presence of hydrogen gas and a palladium catalyst to form 2,3-dihydro-lysergic acid.", "Step 3: 2,3-dihydro-lysergic acid is treated with methylamine and hydrogen gas in the presence of a palladium catalyst to form N-methyl-2,3-dihydro-lysergamide.", "Step 4: N-methyl-2,3-dihydro-lysergamide is reduced with sodium borohydride to form N-methyl-2,3-dihydro-lysergic acid.", "Step 5: N-methyl-2,3-dihydro-lysergic acid is treated with hydrochloric acid to form N-methyl-2,3-dihydro-lysergic acid hydrochloride.", "Step 6: N-methyl-2,3-dihydro-lysergic acid hydrochloride is treated with sodium hydroxide and then methylated with methyl iodide to form Methylergometrinine.", "Step 7: The crude Methylergometrinine is purified by recrystallization from methanol and acetone." ] } | |

CAS 编号 |

29477-88-1 |

产品名称 |

Methylergometrinine |

分子式 |

C₂₀H₂₅N₃O₂ |

分子量 |

339.43 |

同义词 |

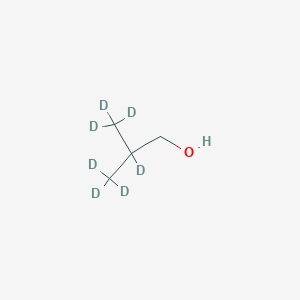

[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide; N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide; N-[1-(hydroxymethyl)propyl]isolysergamide; D-Isolysergic Acid (+)-1-hydroxy-2-butylamide; Methylergometri |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)